molecular formula C22H19N3O2S B2721239 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1396795-45-1

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2721239
CAS RN: 1396795-45-1
M. Wt: 389.47
InChI Key: XRWMRNNDNUGYQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The benzo[c][1,2,5]thiadiazole (BTZ) motif is a part of electron donor-acceptor (D-A) systems that have been extensively researched for use in photovoltaics or as fluorescent sensors . They have also been studied for their potential use as visible-light organophotocatalysts .


Synthesis Analysis

The synthesis of compounds based on the BTZ group involves varying the donor groups while keeping the BTZ acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .


Molecular Structure Analysis

The BTZ motif is a key component in the structure of these compounds. It acts as an acceptor group in the D-A systems .


Chemical Reactions Analysis

These compounds have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .


Physical And Chemical Properties Analysis

By varying the donor groups in the D-A systems based on the BTZ motif, it’s possible to systematically modify the photocatalyst’s optoelectronic and photophysical properties .

Scientific Research Applications

Microwave-Assisted Synthesis and Anticancer Evaluation

  • A study on novel Schiff’s bases containing thiadiazole scaffolds and benzamide groups demonstrated promising anticancer activity against a panel of human cancer cell lines. This indicates the potential use of structurally similar compounds in the development of anticancer agents. The study also involved molecular docking to predict the mechanism of action, suggesting applications in drug design and discovery (Tiwari et al., 2017).

Carbonic Anhydrase Inhibition

  • Metal complexes of N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide were synthesized and found to be very powerful inhibitors against human carbonic anhydrase isoenzymes. This research highlights the potential for developing inhibitors for enzymes relevant in various diseases, including glaucoma and edema (Büyükkıdan et al., 2013).

Antimicrobial Applications

  • Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents shows that some synthesized molecules were more potent than reference drugs against pathogenic strains, indicating the use of such compounds in developing new antimicrobial agents (Bikobo et al., 2017).

Diuretic Activity

  • Biphenyl benzothiazole-2-carboxamide derivatives were synthesized and screened for diuretic activity, with one compound found to be particularly promising. This suggests applications in treating conditions that benefit from diuretic agents, such as hypertension and heart failure (Yar & Ansari, 2009).

Mechanism of Action

Target of Action

The primary targets of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide are primary aromatic amines (PAAs). PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .

Mode of Action

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide interacts with its targets through a process known as static quenching. This process involves the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions between the compound and PAAs .

Biochemical Pathways

The compound affects the biochemical pathways related to the detection and neutralization of PAAs. It shows high sensitivity and selectivity for PAA detection by fluorescence quenching, among various amines . The radical reaction mechanism proceeds through nitrogen-centered radical generation, followed by the addition of arenes .

Pharmacokinetics

The compound exhibits high stability, high porosity, and high fluorescence performance . These properties suggest that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.

Result of Action

The molecular and cellular effects of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide’s action are primarily related to its ability to detect PAAs. The compound exhibits unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide. For instance, the compound’s fluorescence performance can be affected by the presence of other potentially competing nitroaromatic explosive compounds . Additionally, the compound’s ability to detect PAAs can be influenced by the presence of various amines .

Future Directions

The use of compounds based on the BTZ motif as potential visible-light organophotocatalysts is an area that has not received any in-depth study . This suggests that there is potential for future research in this area.

properties

IUPAC Name

N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-22(27,18-10-7-16(8-11-18)15-5-3-2-4-6-15)14-23-21(26)17-9-12-19-20(13-17)25-28-24-19/h2-13,27H,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWMRNNDNUGYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=NSN=C2C=C1)(C3=CC=C(C=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.